molecular formula C27H36O19 B7982555 Rutin hydrate 95

Rutin hydrate 95

Cat. No.: B7982555
M. Wt: 664.6 g/mol
InChI Key: NLLBWFFSGHKUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rutin hydrate 95 is a complex flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is notable for its multiple hydroxyl groups, which contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-4-one coreCommon reagents used in these reactions include phenolic compounds, glycosyl donors, and various catalysts to facilitate the glycosylation process .

Industrial Production Methods

Industrial production methods for this compound often involve biotechnological approaches, such as using plant cell cultures or microbial fermentation to produce the flavonoid in large quantities. These methods are preferred due to their sustainability and efficiency compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. It also interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Rutin hydrate 95 apart is its unique glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLBWFFSGHKUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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